molecular formula C10H9KN2O5S B2684009 1-(1H-indol-3-yl)-2-nitroethanesulfonate CAS No. 32547-30-1

1-(1H-indol-3-yl)-2-nitroethanesulfonate

Cat. No. B2684009
CAS RN: 32547-30-1
M. Wt: 308.35
InChI Key: FFPMYNPZLRAFKM-UHFFFAOYSA-M
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Description

Indole is a heterocyclic compound that is a part of many biologically active molecules . It is a versatile nucleus and is identified as a pharmacophore in a large number of natural and synthetic biologically active molecules .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest for many years. For example, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . They are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular structure of indole consists of a benzene ring fused to a pyrrole ring. An indole compound typically has a molecular formula of C8H7N .


Chemical Reactions Analysis

Indole is known to react with hard and soft electrophiles due to its electron-rich character . For example, the addition of indole to a variety of aldehydes under neat conditions has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole compounds can vary. For instance, Ethanone, 1-(1H-indol-3-yl)- has a molecular weight of 159.1846 .

Mechanism of Action

The mechanism of action of indole derivatives can vary greatly depending on the specific compound and its biological target. For example, some indole derivatives are known to suppress proliferation and induce apoptosis in various cancer cells .

Safety and Hazards

The safety and hazards associated with indole compounds can also vary. It’s important to handle these compounds with care, avoiding dust formation and contact with skin and eyes .

Future Directions

Indole and its derivatives continue to be a topic of interest in various fields, including medicinal chemistry. Future research may focus on synthesizing new indole derivatives and studying their biological activities .

properties

IUPAC Name

1-(1H-indol-3-yl)-2-nitroethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S/c13-12(14)6-10(18(15,16)17)8-5-11-9-4-2-1-3-7(8)9/h1-5,10-11H,6H2,(H,15,16,17)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDZQZFYCOCREF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2O5S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-2-nitroethanesulfonate

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